2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene
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Overview
Description
2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene is an organic compound with the molecular formula C16H19NOS It is a thiophene derivative, characterized by the presence of an acetyl group at the 2-position, an amino group at the 3-position, and a 4-tert-butylphenyl group at the 5-position
Mechanism of Action
Target of Action
aureus .
Mode of Action
Thiophene derivatives are known to interact with their targets, leading to inhibitory effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiophene derivatives are known to have a broad range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The compound has a molecular weight of 273.39 , which is within the range generally favorable for oral bioavailability.
Result of Action
As a thiophene derivative, it may exhibit a range of biological activities, including antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Attachment of the 4-tert-butylphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, and appropriate catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amides, secondary amines.
Scientific Research Applications
2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-3-amino-5-phenylthiophene: Lacks the tert-butyl group, resulting in different steric and electronic properties.
2-Acetyl-3-amino-5-(4-methylphenyl)thiophene: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and solubility.
2-Acetyl-3-amino-5-(4-ethylphenyl)thiophene: Features an ethyl group, leading to variations in its chemical behavior.
Uniqueness
2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene is unique due to the presence of the bulky tert-butyl group, which influences its steric hindrance, electronic distribution, and overall reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-[3-amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-10(18)15-13(17)9-14(19-15)11-5-7-12(8-6-11)16(2,3)4/h5-9H,17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQOBNCJEIGGEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370628 |
Source
|
Record name | 1-[3-Amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-12-6 |
Source
|
Record name | 1-[3-Amino-5-[4-(1,1-dimethylethyl)phenyl]-2-thienyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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